molecular formula C20H19BrN4O B7727176 3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B7727176
M. Wt: 411.3 g/mol
InChI Key: ARKNYBMEXWIBSM-UHFFFAOYSA-N
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Description

3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. The starting materials often include 3-bromobenzaldehyde, phenylhydrazine, and ethyl acetoacetate. The synthesis process can be summarized as follows:

    Condensation Reaction: 3-bromobenzaldehyde reacts with phenylhydrazine to form 3-bromophenylhydrazone.

    Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate to form the triazolopyrimidine core.

    Reduction: The resulting compound is then reduced to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating Signaling Pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-7-acetoxycoumarin: Shares the bromophenyl group but differs in the core structure.

    Bromocriptine: Contains a bromine atom and has pharmacological applications but differs significantly in structure.

Uniqueness

3-[7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c21-16-9-4-8-15(12-16)18-13-17(14-6-2-1-3-7-14)22-20-23-19(10-5-11-26)24-25(18)20/h1-4,6-9,12-13,18,26H,5,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKNYBMEXWIBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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